![molecular formula C13H9ClN4 B1461238 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine CAS No. 1175632-86-6](/img/structure/B1461238.png)
3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine
Overview
Description
The compound “3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine” is almost planar with a root mean square deviation of 0.022 Å. The dihedral angle between the aromatic rings is 2.82 (5)° .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle of 2.82 (5)° between the aromatic rings. The packing results in polymeric chains extending along the a axis. In the crystal, molecules are connected to each other through intermolecular C-H⋯N hydrogen bonds, resulting in R (2) (2) (10) ring motifs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.60 . It is a solid and its empirical formula is C7H4ClIN4 .Scientific Research Applications
Antimicrobial Evaluation
Novel β-enaminonitrile derivatives of pyrazole and pyrazolopyrimidine, synthesized from hydrazine precursors, demonstrated significant antimicrobial activity, outperforming some standard drugs in tests (Shamroukh et al., 2013). Similarly, a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines synthesized through iodine(III)-mediated oxidative cyclization showed potent antimicrobial properties, establishing them as potential antimicrobial agents (Prakash et al., 2011).
Chemical Synthesis and Pharmacological Activities
Research has also focused on synthesizing various heterocyclic compounds with potential pharmacological applications. For instance, novel pyrazolines and pyrazolo[3,4-d]pyrimidines were synthesized for potential use as anti-inflammatory agents, showing varying degrees of activity in preliminary tests (El-Dean et al., 2016). Another study synthesized pyrazolylpyridazine amines, demonstrating moderate in vitro yeast α-glucosidase inhibition, with one derivative showing significant potency, suggesting potential applications in managing diabetes or obesity (Chaudhry et al., 2017).
Surface Protection and Corrosion Inhibition
Compounds derived from 3-chloropyridazine, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, were studied for their effectiveness in protecting mild steel surfaces from corrosion in hydrochloric acid solutions. These studies indicated that such derivatives could serve as efficient mixed-type corrosion inhibitors, offering protection through the formation of a protective film on the steel surface (Olasunkanmi et al., 2018).
Synthesis of Novel Heterocyclic Compounds
The synthesis and characterization of new heterocyclic compounds featuring a sulfonamido moiety were explored, aiming to develop new antibacterial agents. These compounds, synthesized through reactions with various active methylene compounds, showed promising antibacterial activity in initial screenings (Azab et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets such as glycine transporter 1 and DNA .
Mode of Action
It has been suggested that similar compounds can interact with their targets through intermolecular hydrogen bonds . In the case of DNA interaction, these compounds bind moderately with CT-DNA and their binding constants are in the order of 10^4 M^-1 .
Biochemical Pathways
Similar compounds have been known to interact with dna and form adducts with glutathione .
Result of Action
Similar compounds have shown some activity against the mcf-7 breast cancer cells .
properties
IUPAC Name |
3-chloro-6-(4-pyrazol-1-ylphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-13-7-6-12(16-17-13)10-2-4-11(5-3-10)18-9-1-8-15-18/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPEFREZUQFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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